molecular formula C11H15N3O B13496802 1-(6-Methylpyridine-2-carbonyl)piperazine

1-(6-Methylpyridine-2-carbonyl)piperazine

Cat. No.: B13496802
M. Wt: 205.26 g/mol
InChI Key: IEYAXDMFHJGGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyridine-2-carbonyl)piperazine is a heterocyclic compound that features a piperazine ring bonded to a 6-methylpyridine-2-carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperazine typically involves the reaction of 6-methylpyridine-2-carboxylic acid with piperazine. The process can be carried out using various coupling agents and catalysts to facilitate the formation of the amide bond. Common reagents include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: 6-Methylpyridine-2-carboxylic acid derivatives.

    Reduction: 1-(6-Methylpyridine-2-methanol)piperazine.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

1-(6-Methylpyridine-2-carbonyl)piperazine is a chemical compound with a structure that includes a piperazine ring substituted with a 6-methylpyridine-2-carbonyl group. The presence of the piperazine moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to interact with biological targets.

Potential Applications

This compound dihydrochloride has potential applications in pharmaceutical development as a scaffold for designing new drugs. Piperazine derivatives are known for their diverse biological activities. The specific biological activity of this compound dihydrochloride would need to be evaluated through pharmacological studies.

Interaction Studies
Interaction studies are essential to understand how this compound interacts with biological macromolecules. These studies typically involve understanding the reactivity of this compound dihydrochloride through the general behavior of piperazine derivatives. Common reactions of piperazine derivatives include interactions with biological targets.

Structural Analogs
Several compounds share structural similarities with this compound dihydrochloride. Some examples include:

  • 1-(4-Methylpyridin-2-carbonyl)piperazine: Similar piperazine structure with a different pyridine substitution, leading to potentially different biological activity due to substitution position.
  • 4-(6-Methylpyridin-2-carbonyl)aniline: Contains an aniline moiety instead of piperazine and may exhibit distinct pharmacological properties.
  • 1-(3-Pyridinyl)piperazine: Substituted at position 3 on the pyridine ring, resulting in different interaction profiles with biological targets.

These compounds highlight the versatility of piperazine derivatives in medicinal chemistry and their potential for varied applications based on slight modifications in structure.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, it may act on various biological pathways to exert its therapeutic effects .

Comparison with Similar Compounds

  • 1-(6-Methylpyridine-2-carbonyl)homopiperazine
  • 1-(6-Methylpyridine-2-carbonyl)piperidine
  • 1-(6-Methylpyridine-2-carbonyl)morpholine

Comparison: 1-(6-Methylpyridine-2-carbonyl)piperazine is unique due to its specific structural features, such as the presence of the piperazine ring, which imparts distinct pharmacological properties compared to its analogs. The piperazine ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design .

Biological Activity

1-(6-Methylpyridine-2-carbonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a piperazine ring and a pyridine-derived carbonyl group. This structural configuration is believed to contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It can bind to active sites or allosteric sites on enzymes, thereby modulating their activity.
  • Receptor Interaction : The compound may interact with various receptors, influencing signal transduction pathways that are crucial for cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Antitumor Activity : Some studies have reported that derivatives of piperazine compounds can inhibit tumor growth, indicating potential anticancer applications.
  • Cytotoxicity : The cytotoxic effects of the compound have been evaluated against various cell lines, revealing dose-dependent responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against bacteria
AntitumorInhibition of cancer cell proliferation
CytotoxicityDose-dependent cytotoxic effects

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of piperazine derivatives, this compound was found to exhibit significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.

Antitumor Activity

Research exploring the antitumor properties of piperazine derivatives has shown that this compound can inhibit the growth of specific cancer cell lines. For instance, compounds structurally similar to this piperazine derivative were tested against breast cancer cells, demonstrating reduced viability at certain concentrations.

Cytotoxicity Assessment

Cytotoxicity assays conducted on normal human cell lines revealed that while this compound exhibits cytotoxic effects, these are significantly lower than those observed in cancerous cells. This selectivity suggests a therapeutic window for potential clinical applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(6-methylpyridin-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H15N3O/c1-9-3-2-4-10(13-9)11(15)14-7-5-12-6-8-14/h2-4,12H,5-8H2,1H3

InChI Key

IEYAXDMFHJGGFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.